2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHQWOTMDJLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile typically involves the reaction of 2,2-dichloro-1-methylcyclopropane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity of the Nitrile Group
The acetonitrile moiety enables further functionalization:
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid. While direct data for Compound I is limited, analogous reactions suggest:
| Conditions | Product | Notes |
|---|---|---|
| H₂SO₄ (conc.), reflux | 1-Hydroxymethyl cyclopropyl acetic acid | Requires prolonged heating |
| NaOH (30%), 30–50°C | Sodium salt of the carboxylic acid | Intermediate in synthesis |
Reactivity of the Dichlorocyclopropane Ring
The 2,2-dichloro-1-methylcyclopropyl group is prone to ring-opening and halogen exchange:
Carbene Formation and Rearrangement
In the presence of strong bases (e.g., KOBu), dichlorocyclopropane derivatives can decompose to dichlorocarbenes (CCl₂) . For example:
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(2,2-Dichloro-1-methylcyclopropyl)benzene generates CCl₂ carbenes under KOBu catalysis, leading to methylstyrene .
Implications for Compound I :
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Similar conditions may cleave the cyclopropane ring, releasing CCl₂ and forming acrylonitrile derivatives.
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Halogen exchange with bromine sources (e.g., CBr₄) could yield dibromo analogues .
Phase-Transfer Catalyzed Reactions
Phase-transfer catalysts (e.g., TEBAC) facilitate reactions in biphasic systems :
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Dichlorocyclopropane derivatives | TEBAC | 40–80°C, 7–16 hrs | C-Alkylated malonates or ethers |
Thermal Degradation
Cyclopropane rings are strain-rich and may decompose at elevated temperatures. For example:
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1,1-Difluorocyclopropanes fragment above 200°C to form alkenes and fluorocarbenes .
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Compound I likely undergoes similar thermolysis, releasing HCl and forming nitrile-containing alkenes.
Radical-Mediated Reactions
Hypohalites (e.g., OBr⁻) generated from halogenated solvents (e.g., CH₂Cl₂) may induce radical pathways :
Comparative Stability
The dichlorocyclopropyl group enhances electrophilicity but reduces stability compared to non-halogenated analogues. Key stability factors include:
Scientific Research Applications
Synthetic Applications
1. Building Block for Organic Synthesis
2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is frequently used as a substrate in organic reactions due to its ability to undergo various transformations. It can participate in nucleophilic substitutions and cycloadditions, making it valuable for synthesizing complex molecules.
2. Medicinal Chemistry
Research has demonstrated that derivatives of this compound exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. These properties make it a candidate for drug development.
-
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxicity of derivatives synthesized from this compound against various cancer cell lines. The results indicated that certain derivatives displayed potent activity with IC50 values in the low micromolar range, suggesting their potential as anti-cancer agents . -
Case Study: Insecticidal Properties
Another application involves its use in developing insecticides. Compounds derived from this nitrile have shown effectiveness against agricultural pests, contributing to integrated pest management strategies .
Agrochemical Applications
3. Herbicide Development
The compound has been explored for its potential as a herbicide due to its selective action against certain weed species while being less harmful to crops. Research indicates that formulations containing this compound can effectively control undesirable vegetation without significant toxicity to non-target plants .
Mechanism of Action
The mechanism by which 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring’s strained structure can also interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)
- Structure: Features a cyclopropane ring with an aminomethyl substituent and an ester group (C7H14ClNO2) .
- Comparison: Unlike 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile, this compound lacks halogen substituents but includes an amine-functionalized side chain. The aminomethyl group enhances solubility in polar solvents and enables peptide coupling reactions, whereas the dichloro and nitrile groups in the target compound favor electrophilic reactivity and stability under acidic conditions .
2-(2,4-Dichlorophenoxy)acetonitrile Derivatives
- Structure : Contains a dichlorophenyl ether linkage instead of a cyclopropane ring .
- Comparison: The aromatic dichlorophenyl group in these derivatives contributes to π-π stacking interactions and planar molecular geometries, contrasting with the non-planar, strained cyclopropane ring in the target compound. This structural difference leads to variations in melting points (e.g., 123–125°C for compound 3 in ) and chromatographic behavior (Rf = 0.67) compared to cyclopropane-based nitriles, which may exhibit lower melting points due to reduced symmetry .
Spectroscopic Characterization
- IR/NMR : The nitrile group in this compound would show a strong C≡N stretch near 2240 cm⁻¹ in IR, distinct from the ester carbonyl (~1740 cm⁻¹) in ’s compounds .
- Cyclopropane Ring Effects : The cyclopropane ring’s strain would result in unique ¹H NMR signals (e.g., deshielded protons at δ 1.5–2.5 ppm), differing from the aromatic proton environments in dichlorophenyl derivatives (δ 6.5–7.5 ppm) .
Electronic Properties and Reactivity
HOMO-LUMO Profiles
- Target Compound : The dichloro and methyl groups on the cyclopropane ring likely localize HOMO/LUMO orbitals on the cyclopropane moiety, similar to the coumarin derivatives in , where HOMO-LUMO distributions were centered on cyclic structures .
- Comparison with Coumarin Derivatives: Compounds in exhibited HOMO-LUMO energy gaps influenced by non-planar geometries and charge density variations (high density regions in red, low in blue). The target compound’s electron-withdrawing dichloro groups may narrow this gap, enhancing electrophilicity compared to ester-containing analogues .
Reactivity in Functionalization
- The nitrile group in the target compound allows for conversions to amines, carboxylic acids, or tetrazoles, whereas ’s methyl ester derivative is more suited for hydrolysis or amidation .
Tabulated Comparison of Key Properties
Biological Activity
2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorocyclopropyl group attached to an acetonitrile moiety. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may function as an inhibitor of certain metabolic pathways, potentially affecting lipid biosynthesis and inflammatory responses.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can lead to altered lipid profiles and may have implications for metabolic disorders .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Study on ACC Inhibition
In a study examining the effects of various compounds on ACC activity, this compound demonstrated significant inhibition of ACC in vitro. The compound was shown to alter fatty acid synthesis pathways, which could be beneficial in treating conditions like obesity and diabetes .
Antimicrobial Activity Assessment
A separate investigation into the antimicrobial properties of the compound revealed that it possessed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of cyclopropane derivatives, including this compound. Findings suggest that modifications to the cyclopropane ring can significantly impact biological efficacy and selectivity for target enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of precursor alkenes using dichlorocarbene generated from chloroform under basic conditions. For example, analogous cyclopropyl acetonitriles (e.g., brominated derivatives) are synthesized via nucleophilic substitution or radical-mediated cyclization . Key factors include:
- Temperature : Lower temperatures (0–25°C) favor cyclopropane ring stability.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve dichlorocarbene generation efficiency .
- Data Contradictions : Yields vary significantly (40–85%) depending on substituent electronegativity and steric hindrance from the methyl group .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl group on the cyclopropane ring appears as a singlet (~δ 1.3–1.5 ppm), while the dichloro substituents deshield adjacent protons, causing splitting patterns .
- IR : The nitrile group exhibits a sharp C≡N stretch at ~2240 cm⁻¹; dichloro groups show C-Cl stretches at 550–650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z ~163 (C₆H₇Cl₂N) with fragmentation patterns indicating loss of Cl (e.g., [M-Cl]⁺ at m/z 128) .
Q. What are the key reactivity trends of the nitrile and cyclopropane moieties in this compound?
- Methodological Answer :
- Nitrile Group : Undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O), reduction to primary amines (LiAlH₄), or nucleophilic additions (Grignard reagents) .
- Cyclopropane Ring : Strain-driven ring-opening reactions with electrophiles (e.g., HBr) or thermal rearrangement to allylic chlorides at >100°C .
Advanced Research Questions
Q. How do steric and electronic effects of the dichloro and methyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group hinders axial attack, favoring equatorial reactivity in Suzuki-Miyaura couplings (e.g., para-substitution on aryl boronic acids) .
- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity of the cyclopropane ring, directing nucleophilic attack to the less substituted carbon .
- Case Study : Palladium-catalyzed coupling with phenylboronic acid yields 85% para-substituted product vs. 15% ortho under optimized conditions (K₂CO₃, DMF, 80°C) .
Q. What computational models (DFT, MD) predict the compound’s stability and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Predict bond dissociation energies (BDEs) for cyclopropane C-C bonds (~65 kcal/mol), indicating thermal stability up to 120°C .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes, revealing hydrophobic interactions between the methyl group and enzyme active sites (binding energy ΔG = -9.2 kcal/mol) .
Q. How does crystallographic analysis resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Diffraction : Resolve dihedral angles between the cyclopropane ring and nitrile group (e.g., 87.6° in analogous structures), confirming trans configurations .
- Hydrogen Bonding : N—H⋯N interactions (as in cyclopropane-acetonitrile cocrystals) stabilize crystal packing along specific axes (e.g., [100] direction) .
Data Contradictions and Validation
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Analysis : Discrepancies arise from:
- Impurity in Dichlorocarbene Precursors : Chloroform purity (≥99% vs. 95%) impacts cyclopropanation efficiency .
- Moisture Sensitivity : Hydrolysis of the nitrile group occurs if reactions are not anhydrous (validated by Karl Fischer titration) .
- Recommendations : Use rigorously dried solvents, inert atmospheres, and high-purity reagents.
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | ~200°C (estimated) | DFT Simulation | |
| Crystallographic Angle (°) | 87.6 (cyclopropane-nitrile dihedral) | X-ray Diffraction | |
| NMR δ (CH₃, cyclopropane) | 1.3–1.5 ppm | ¹H NMR (400 MHz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
